molecular formula C6H15ClN2O B048509 Methyl-morpholin-2-ylmethyl-amine dihydrochloride CAS No. 122894-43-3

Methyl-morpholin-2-ylmethyl-amine dihydrochloride

Cat. No.: B048509
CAS No.: 122894-43-3
M. Wt: 166.65 g/mol
InChI Key: NANMGVHRPJHVTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-morpholin-2-ylmethyl-amine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2O and a molecular weight of 203.11 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-morpholin-2-ylmethyl-amine dihydrochloride typically involves the reaction of morpholine with formaldehyde and methylamine, followed by the addition of hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Aqueous or organic solvents like ethanol

    Catalysts: Acid catalysts such as hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: To ensure consistent product quality

    Purification steps: Including crystallization and filtration to obtain the pure dihydrochloride salt

Chemical Reactions Analysis

Types of Reactions

Methyl-morpholin-2-ylmethyl-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides

    Reduction: Reduction reactions can yield secondary amines

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, dichloromethane

Major Products

    Oxidation: N-oxide derivatives

    Reduction: Secondary amines

    Substitution: Various substituted amines

Scientific Research Applications

Methyl-morpholin-2-ylmethyl-amine dihydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl-morpholin-2-ylmethyl-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator, depending on the specific biological pathway involved. The compound’s effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A related compound with similar structural features

    Methylamine: Shares the methylamine functional group

    N-Methylmorpholine: Another structurally related compound

Uniqueness

Methyl-morpholin-2-ylmethyl-amine dihydrochloride is unique due to its combination of the morpholine ring and methylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

122894-43-3

Molecular Formula

C6H15ClN2O

Molecular Weight

166.65 g/mol

IUPAC Name

N-methyl-1-morpholin-2-ylmethanamine;hydrochloride

InChI

InChI=1S/C6H14N2O.ClH/c1-7-4-6-5-8-2-3-9-6;/h6-8H,2-5H2,1H3;1H

InChI Key

NANMGVHRPJHVTP-UHFFFAOYSA-N

SMILES

CNCC1CNCCO1.Cl.Cl

Canonical SMILES

CNCC1CNCCO1.Cl

Origin of Product

United States

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